REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]=[CH:5][S:6][CH:7]=1.[CH2:8]([C:10]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:11]=1[NH2:12])[CH3:9].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[S:6]1[CH:7]=[C:3]([CH2:2][NH:12][C:11]2[C:13]([CH3:17])=[CH:14][CH:15]=[CH:16][C:10]=2[CH2:8][CH3:9])[N:4]=[CH:5]1 |f:2.3.4|
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
ClCC=1N=CSC1
|
Name
|
|
Quantity
|
10.26 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
10.54 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed with methylene chloride through a 200-g silica-gel column
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC(=C1)CNC1=C(C=CC=C1C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |